5-(3,4-二甲氧基苯基)-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

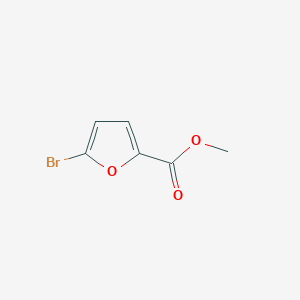

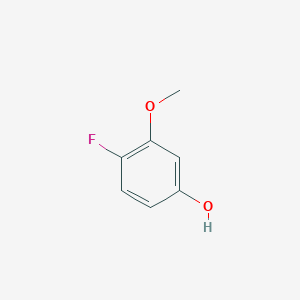

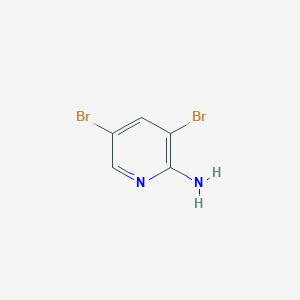

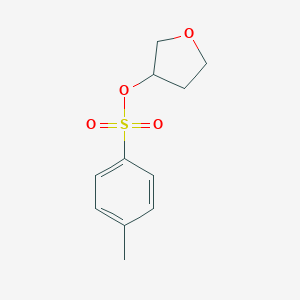

The compound “5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a six-membered carbon ring, akin to benzene) with two methoxy (OCH3) groups attached at the 3rd and 4th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .科学研究应用

Synthesis and Characterization

This compound can be synthesized through a cyclization reaction involving monocarbonyl curcuminoid and ethyl hydrazinobenzoate . It’s characterized by techniques like NMR , FTIR , UV-Vis , and HRMS to confirm its structure and purity. This foundational work is crucial for all subsequent applications.

DNA Interaction Studies

The compound exhibits potential interaction with DNA, which is significant for understanding its role in biological systems. DNA thermal denaturation and viscosity measurements indicate that it can intercalate with DNA, causing an increase in melting temperature and viscosity . This property is essential for designing drugs that target genetic material.

Cytotoxicity Against Tumor Cells

Research has evaluated the compound’s cytotoxic effects against resistant and non-resistant tumor cell lines . Understanding its cytotoxicity is vital for developing new chemotherapeutic agents, especially for drug-resistant cancers.

Muscle Relaxant Intermediate

Derivatives of this compound have been used as intermediates in the synthesis of muscle relaxants like papaverin . This application is important in pharmaceutical manufacturing and medicinal chemistry.

Anti-Proliferative Effects

Some derivatives have shown in vitro anti-proliferative effects and can arrest cancer cells at the G2 checkpoint . This application is crucial for cancer treatment, as it can halt the progression of the disease by stopping cell division.

N-Mannich Base Formation

The compound can react to form N-Mannich bases, which are useful intermediates in organic synthesis . These bases have applications in producing various pharmaceuticals and are valuable in synthetic organic chemistry.

Nitrogen Heterocycles in Drug Design

Given that nitrogen heterocycles are core structures in many drugs, this compound’s structure could be pivotal in the design of new small-molecule drugs . Its study contributes to the broader field of drug discovery.

MDR Reversal Studies

Although not successful in one study, the compound’s potential for multidrug resistance (MDR) reversal was investigated . This is a significant area of research, as overcoming MDR can make treatments for diseases like cancer more effective.

作用机制

未来方向

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWZCWDOJBXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351719 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

122772-20-7 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)